Tiospirone

Description

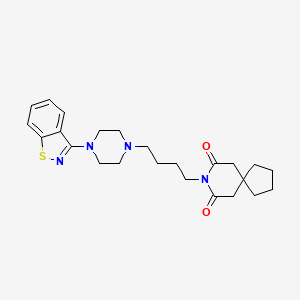

Structure

2D Structure

3D Structure

Properties

CAS No. |

87691-91-6 |

|---|---|

Molecular Formula |

C24H32N4O2S |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2 |

InChI Key |

ZFZPJDFBJFHYIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |

Appearance |

Solid powder |

Other CAS No. |

87691-91-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

87691-92-7 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione hydrochloride BM-13859-1 BMY 13859-1 MJ 13859 MJ-13859-1 tiaspirone tiospirone |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacodynamics and Binding Profile of Tiospirone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiospirone (BMY-13,859) is an atypical antipsychotic agent belonging to the azapirone chemical class. Investigated for the treatment of schizophrenia, it demonstrated clinical efficacy comparable to typical antipsychotics but with a more favorable side-effect profile, notably lacking extrapyramidal symptoms.[1] Despite its promising preclinical and early clinical results, development was ultimately halted, and it was never marketed.[1] This technical guide provides a comprehensive overview of the pharmacodynamics and receptor binding profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to serve as a resource for researchers and drug development professionals.

Receptor Binding Profile

This compound exhibits a complex multi-receptor binding profile, with high affinity for several serotonin and dopamine receptor subtypes, as well as moderate to low affinity for adrenergic and muscarinic receptors. This profile is characteristic of atypical antipsychotics and is believed to underlie both its therapeutic efficacy and its side-effect profile.

Quantitative Binding Affinity Data

The equilibrium dissociation constants (Ki) of this compound for various neurotransmitter receptors have been determined through radioligand binding assays. The following tables summarize the available quantitative data.

| Receptor | Ki (nM) |

| Serotonin | |

| 5-HT1A | 6.0[2] |

| 5-HT2A | 0.06[1] |

| 5-HT2C | 9.73[1] |

| 5-HT6 | 950 |

| 5-HT7 | 0.64 |

| Dopamine | |

| D2 | 0.5 |

| D4 | 13.6 |

| Adrenergic | |

| α1 | High Affinity (Specific Ki not available) |

| Muscarinic | |

| M1 | 630 |

| M2 | 180 |

| M3 | 1290 |

| M4 | 480 |

| M5 | 3900 |

Pharmacodynamics and Functional Activity

This compound's functional activity is as complex as its binding profile, acting as a partial agonist, inverse agonist, and antagonist at different receptors. This mixed functionality contributes to its atypical antipsychotic properties.

Summary of Functional Activity

| Receptor | Functional Activity |

| 5-HT1A | Partial Agonist |

| 5-HT2A | Inverse Agonist |

| 5-HT2C | Inverse Agonist |

| 5-HT7 | Inverse Agonist |

| D2 | Antagonist |

| D4 | Antagonist |

| α1-Adrenergic | Antagonist |

Quantitative Functional Activity Data

Quantitative measures of this compound's functional activity, such as EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists/inverse agonists, are crucial for understanding its potency.

| Receptor | Assay Type | Parameter | Value |

| 5-HT1A | G-protein Activation | pKi | 8.22 |

| Emax | 8.9% (relative to 5-HT) |

Signaling Pathways

The functional activities of this compound at its target receptors initiate distinct intracellular signaling cascades. These pathways ultimately mediate the drug's therapeutic and adverse effects.

Dopamine D2 Receptor Signaling

As a D2 receptor antagonist, this compound blocks the canonical Gαi/o-coupled signaling pathway. This action is central to its antipsychotic effect.

Serotonin 5-HT1A Receptor Signaling

This compound's partial agonism at 5-HT1A receptors, which are also coupled to Gαi/o, is thought to contribute to its anxiolytic and antidepressant effects and to mitigate the extrapyramidal side effects associated with D2 antagonism.

Serotonin 5-HT2A Receptor Signaling

As an inverse agonist at 5-HT2A receptors, this compound reduces the constitutive activity of these Gαq/11-coupled receptors. This action is believed to contribute to its atypical antipsychotic properties, including efficacy against negative symptoms and a low propensity for extrapyramidal side effects.

Experimental Protocols

The following sections outline the general methodologies for the key assays used to characterize the pharmacodynamic profile of this compound.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor.

Key Components:

-

Receptor Source: Homogenates from brain tissue or cultured cells expressing the receptor of interest.

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor.

-

Competitor: Unlabeled this compound at a range of concentrations.

-

Separation Method: Rapid vacuum filtration is commonly used to separate receptor-bound radioligand from the unbound ligand.

-

Detection: Scintillation counting to measure the amount of radioactivity.

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the biological response elicited by a drug upon binding to its receptor.

This assay measures the activation of G-proteins, an early step in receptor signaling.

Principle: In the presence of an agonist, the G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G-protein activation. Partial agonists will produce a submaximal stimulation, while antagonists will block agonist-stimulated binding, and inverse agonists will reduce basal [³⁵S]GTPγS binding.

This assay is used for receptors that signal through the adenylyl cyclase pathway (Gαs and Gαi/o).

Principle: For Gαi/o-coupled receptors like D2 and 5-HT1A, this compound's effect is measured by its ability to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP). Forskolin directly activates adenylyl cyclase, and an inhibitory G-protein signal will reduce the amount of cAMP produced. The amount of cAMP can be quantified using various methods, including immunoassays or reporter gene assays.

This assay is suitable for Gαq/11-coupled receptors, such as the 5-HT2A receptor.

Principle: Activation of Gαq/11 leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes. Inverse agonists like this compound would be expected to decrease the basal level of intracellular calcium in systems with constitutive receptor activity.

Metabolism

This compound is extensively metabolized in humans. The primary metabolic pathways include:

-

N-dealkylation of the butyl side chain.

-

Hydroxylation of the azaspirodecanedione ring, with 6-hydroxythis compound being a significant metabolite.

-

Sulfoxide formation on the benzisothiazole moiety.

The metabolites of this compound may possess their own pharmacological activity. For instance, hydroxylation in the azaspirodecanedione region has been shown to decrease affinity for D2 receptors while not significantly altering affinity for serotonin receptors. The 6-hydroxythis compound metabolite has been suggested to have potent antipsychotic potential with a low liability for extrapyramidal side effects.

Conclusion

This compound is a multi-receptor atypical antipsychotic with a complex pharmacodynamic profile characterized by partial agonism at 5-HT1A receptors, inverse agonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and antagonism at D2, D4, and α1-adrenergic receptors. This combination of activities likely contributes to its antipsychotic efficacy and favorable side-effect profile. While development was halted, the detailed understanding of its receptor interactions and signaling pathways provides valuable insights for the design and development of novel antipsychotic agents with improved therapeutic properties. Further research to fully characterize the functional potencies at all target receptors and the pharmacological activity of its major metabolites would provide a more complete picture of this compound's mechanism of action.

References

A Comprehensive Technical Guide to the Chemical Structure and Properties of Tiospirone (BMY-13,859)

Introduction

Tiospirone, also known by its developmental code BMY-13,859, is an atypical antipsychotic agent belonging to the azapirone chemical class.[1][2] It was developed and investigated in the late 1980s for the treatment of schizophrenia. Clinical trials indicated that this compound possessed an efficacy comparable to typical antipsychotics but with a significantly reduced risk of extrapyramidal side effects.[2] Despite these promising findings, its development was ultimately halted, and it was never commercially marketed.[1][2] this compound's unique pharmacological profile, characterized by potent interactions with multiple serotonin and dopamine receptors, continues to make it a subject of interest in medicinal chemistry and neuropharmacology research.

This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development.

Chemical Identity and Structure

This compound is a complex synthetic organic molecule featuring a multi-ring structure. Its core components include a 1,2-benzisothiazole moiety linked via a piperazine ring and a butyl chain to an 8-azaspiro[4.5]decane-7,9-dione group.

| Identifier | Value |

| IUPAC Name | 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |

| CAS Number | 87691-91-6 |

| Synonyms | BMY-13,859, Tiaspirone, Tiosperone |

| Molecular Formula | C₂₄H₃₂N₄O₂S |

| Molar Mass | 440.61 g/mol |

| Canonical SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |

| InChI Key | ZFZPJDFBJFHYIV-UHFFFAOYSA-N |

| InChI | InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2 |

Physicochemical and Computed Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key properties for this compound.

| Property | Value | Source |

| Elemental Analysis | C: 65.42%, H: 7.32%, N: 12.72%, O: 7.26%, S: 7.28% | Experimental |

| cLogP | 3.91 | Calculated |

| Topological Polar Surface Area (TPSA) | 56.75 Ų | Calculated |

| Hydrogen Bond Acceptors | 6 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 6 | Calculated |

| Stereochemistry | Achiral |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound are not widely published, its structural characteristics allow for the prediction of key spectroscopic features.

-

Mass Spectrometry (MS): Studies on this compound metabolism have utilized desorption chemical ionization (DCI) and gas chromatography/electron impact mass spectrometry (GC/EIMS). These studies indicate that the molecule is amenable to mass spectrometric analysis, with fragmentation patterns likely involving the cleavage of the butyl chain and modifications to the benzisothiazole and spiro-dione rings.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include strong C=O stretching vibrations from the dione moiety (typically ~1700-1750 cm⁻¹), C-N stretching vibrations for the piperazine and imide groups, C-H stretching from the aromatic and aliphatic portions, and aromatic C=C bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would display distinct signals corresponding to the aromatic protons of the benzisothiazole ring, multiple signals in the aliphatic region for the spiro-cyclohexane and butyl chain protons, and characteristic signals for the piperazine ring protons.

-

¹³C-NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the dione, aromatic carbons, and a variety of aliphatic carbons corresponding to the different structural moieties.

-

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of this compound and related derivatives was first described by Yevich et al. in 1986. The core of the synthesis involves the coupling of the key piperazine intermediate with the azaspirodecanedione side chain.

Experimental Protocol: Synthesis of this compound Intermediate

This generalized protocol is based on methodologies for analogous compounds.

-

Reaction Setup: A solution of 3-chloro-1,2-benzisothiazole is prepared in a suitable solvent such as ethanol.

-

Nucleophilic Substitution: An excess of piperazine is added to the solution. The reaction mixture is heated in a sealed vessel to facilitate the nucleophilic substitution of the chlorine atom.

-

Workup and Purification: Upon reaction completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove excess piperazine and other water-soluble impurities.

-

Isolation: The resulting crude product, 3-(1-piperazinyl)-1,2-benzisothiazole, is purified using standard techniques such as column chromatography or recrystallization to yield the pure intermediate.

Experimental Protocol: In Vitro Metabolism Study

This protocol describes the methodology used to identify this compound metabolites.

-

Incubation: this compound is incubated with phenobarbital-induced rat liver microsomes in a buffered solution containing an NADPH-generating system to initiate metabolic reactions.

-

Metabolite Extraction: Following incubation, the reaction is quenched, and the metabolites are extracted from the aqueous matrix using an organic solvent.

-

Isolation and Purification: The extracted metabolites are concentrated and then isolated to homogeneity using high-performance liquid chromatography (HPLC).

-

Structural Characterization: The purified metabolites are characterized using mass spectrometry (DCI/MS) to determine their molecular weight and fragmentation patterns, allowing for structural elucidation. For certain metabolites, derivatization (e.g., with trimethylsilyl) may be performed prior to GC/EIMS analysis.

Pharmacodynamics and Mechanism of Action

Receptor Binding Profile

This compound exhibits a complex binding profile, acting on a range of neurotransmitter receptors. This multi-target engagement is believed to be the basis for its atypical antipsychotic effects.

| Receptor | Affinity (Kᵢ, nM) | Action |

| 5-HT₂A | 0.06 | Inverse Agonist |

| Dopamine D₂ | 0.5 | Antagonist |

| 5-HT₇ | 0.64 | Inverse Agonist |

| 5-HT₂C | 9.73 | Inverse Agonist |

| Dopamine D₄ | 13.6 | Antagonist |

| 5-HT₁A | - | Partial Agonist |

| α₁-Adrenergic | - | Antagonist |

| Muscarinic M₁ | 630 | Antagonist |

| Muscarinic M₂ | 180 | Antagonist |

Mechanism of Action Visualization

This compound's therapeutic potential is rooted in its simultaneous modulation of dopamine and serotonin pathways. Its high affinity for 5-HT₂A and D₂ receptors is particularly significant.

Proposed Signaling Pathway for Antipsychotic Action

The "serotonin-dopamine hypothesis" of atypical antipsychotic action provides a framework for understanding this compound's effects. It posits that potent 5-HT₂A antagonism can disinhibit dopamine release in certain brain regions, counteracting the effects of D₂ antagonism and reducing the risk of motor side effects.

References

Tiospirone: A Technical Whitepaper on its 5-HT1A Receptor Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone is an atypical antipsychotic agent belonging to the azapirone chemical class. While its development was discontinued, its pharmacological profile, particularly its activity at the serotonin 1A (5-HT1A) receptor, remains a subject of interest for researchers in neuropsychopharmacology. This technical guide provides an in-depth overview of this compound's core activity as a 5-HT1A receptor partial agonist, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Pharmacological Activity at the 5-HT1A Receptor

This compound is characterized as a partial agonist at the 5-HT1A receptor.[1][2] This means that it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, serotonin. This modulatory activity is a key feature of many atypical antipsychotics and is thought to contribute to their therapeutic effects and favorable side-effect profiles. The partial agonism of this compound at 5-HT1A receptors is complemented by its antagonist activity at other receptors, including dopamine D2 and various other serotonin receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with the 5-HT1A receptor and other relevant targets.

Table 1: this compound Binding Affinity (Ki) at Various Neuroreceptors

| Receptor | Ki (nM) |

| 5-HT1A | 6.03 |

| 5-HT2A | 0.8 |

| 5-HT7 | 2.5 |

| D2 | 1.0 |

| D4 | 13 |

| α1-Adrenergic | 1.6 |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: this compound Functional Activity at the Human 5-HT1A Receptor

| Parameter | Value | Assay Type |

| EC50 | Data not available | [35S]GTPγS Binding |

| Intrinsic Activity (Emax) | Partial Agonist | [35S]GTPγS Binding |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

References

- 1. academic.oup.com [academic.oup.com]

- 2. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiospirone: A Technical Guide to its Antagonist Activity at D2, D4, and α1-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone (BMY-13,859) is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia.[1] While its development was discontinued, its unique pharmacological profile as a potent antagonist at dopamine D2, dopamine D4, and α1-adrenergic receptors continues to be of interest for understanding the structure-activity relationships of multi-target antipsychotic agents. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound, focusing on its antagonist properties at these key receptors.

Data Presentation

| Receptor | Ki (nM) |

| Dopamine D2 | 0.5[1] |

| Dopamine D4 | 13.6[1] |

| α1-Adrenergic | Not Available |

Experimental Protocols

The characterization of this compound's antagonist activity at the D2, D4, and α1-adrenergic receptors involves both radioligand binding assays to determine binding affinity (Ki) and functional assays to quantify its ability to block agonist-induced cellular responses.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of this compound for the D2, D4, and α1-adrenergic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant D2, D4, or α1-adrenergic receptors.

-

Radioligand:

-

For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride.

-

For D4 Receptors: [³H]-Spiperone or [³H]-YM-09151-2.

-

For α1-Adrenergic Receptors: [³H]-Prazosin.

-

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist for the respective receptor (e.g., haloperidol for D2/D4, phentolamine for α1).

-

Assay Buffer: Typically a Tris-HCl buffer containing relevant ions (e.g., MgCl₂, NaCl).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonist Assay: cAMP Inhibition (for D2 and D4 Receptors)

Dopamine D2 and D4 receptors are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional antagonist assay measures the ability of a compound to block this agonist-induced decrease in cAMP.

Objective: To determine the functional potency of this compound as an antagonist at D2 and D4 receptors.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human recombinant D2 or D4 receptor.

-

Agonist: Dopamine or a selective D2/D4 agonist.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound at a range of concentrations.

-

cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to the wells. Forskolin stimulates adenylyl cyclase to produce a measurable baseline of cAMP.

-

Incubation: Incubate the plate to allow for the modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Functional Antagonist Assay: Calcium Mobilization (for α1-Adrenergic Receptors)

α1-Adrenergic receptors are Gαq-coupled receptors. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores. A functional antagonist assay can measure a compound's ability to block this agonist-induced calcium mobilization.

Objective: To determine the functional potency of this compound as an antagonist at α1-adrenergic receptors.

Materials:

-

Cell Line: A cell line (e.g., HEK293, CHO-K1) stably expressing the human recombinant α1-adrenergic receptor.

-

Agonist: Phenylephrine or another selective α1-adrenergic agonist.

-

Test Compound: this compound at a range of concentrations.

-

Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).

-

Fluorescent Plate Reader: A plate reader capable of measuring intracellular calcium changes (e.g., FLIPR).

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Addition and Measurement: Add a fixed concentration of the agonist (typically the EC80 concentration for calcium mobilization) to the wells and immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

-

Mandatory Visualizations

Signaling Pathways

Caption: D2/D4 receptor signaling pathway and this compound's antagonist action.

Caption: α1-Adrenergic receptor signaling pathway and this compound's antagonist action.

Experimental Workflow

Caption: Experimental workflow for a radioligand binding assay.

Logical Relationship

Caption: Logical relationship of this compound's antagonist action.

References

Tiospirone: A Technical Guide to its Inverse Agonist Activity at 5-HT2A, 5-HT2C, and 5-HT7 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone (BMY-13,859) is an atypical antipsychotic agent of the azapirone chemical class.[1] While its development was halted, its unique pharmacological profile continues to be of significant interest in neuropharmacology.[1] this compound is characterized by its potent inverse agonist activity at serotonin 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interactions with these key serotonin receptor subtypes. The document details its binding affinities, the relevant signaling pathways, and the experimental protocols used to characterize its activity.

Data Presentation

The following tables summarize the binding affinities of this compound for the human 5-HT2A, 5-HT2C, and 5-HT7 receptors.

| Receptor | This compound Ki (nM) |

| 5-HT2A | 0.06[1] |

| 5-HT2C | 9.73 |

| 5-HT7 | 0.64 |

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors.

While widely characterized as an inverse agonist at these receptors, specific IC50 or EC50 values for this compound's inverse agonist activity are not consistently reported in publicly available literature. However, its potent binding affinities, particularly at the 5-HT2A and 5-HT7 receptors, are indicative of its significant functional interaction with these targets.

Signaling Pathways

This compound exerts its effects by modulating the signaling cascades downstream of the 5-HT2A, 5-HT2C, and 5-HT7 receptors. As an inverse agonist, this compound not only blocks the action of the endogenous agonist serotonin but also reduces the basal, constitutive activity of these receptors.

5-HT2A and 5-HT2C Receptor Signaling

The 5-HT2A and 5-HT2C receptors primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by acting as an inverse agonist, suppresses this entire cascade, leading to a reduction in neuronal excitability.

5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to the Gs family of G proteins. Activation of Gs stimulates adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing gene transcription and cellular function. This compound's inverse agonism at the 5-HT7 receptor leads to a decrease in basal cAMP levels.

Experimental Protocols

The characterization of this compound as a 5-HT2A, 5-HT2C, and 5-HT7 receptor inverse agonist involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure inverse agonist activity (e.g., IC50).

Radioligand Binding Assays

These assays are performed to determine the affinity of this compound for the target receptors. Generally, this involves a competition binding experiment where increasing concentrations of unlabeled this compound are used to displace a radiolabeled ligand that is known to bind to the receptor.

Example Protocol for 5-HT2A Receptor Binding Assay:

-

Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.

-

Radioligand: [3H]-Ketanserin is a commonly used radioligand for the 5-HT2A receptor.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Receptor membranes, [3H]-Ketanserin (at a concentration close to its Kd), and varying concentrations of this compound are incubated together.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays for Inverse Agonism

Functional assays are crucial to determine whether a ligand is a neutral antagonist or an inverse agonist. These assays measure the downstream signaling of the receptor in the absence of an agonist to assess the ligand's effect on the receptor's basal activity.

Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A and 5-HT2C Receptors):

This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling. A decrease in basal IP accumulation in the presence of this compound indicates inverse agonism. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

-

Cell Culture: Cells expressing the target receptor (5-HT2A or 5-HT2C) are cultured in microplates.

-

Stimulation: Cells are incubated with varying concentrations of this compound in a buffer containing LiCl (to inhibit IP1 degradation).

-

Lysis and Detection: Cells are lysed, and IP1 levels are measured using an HTRF assay kit, which involves a competitive immunoassay with a fluorescently labeled IP1 tracer and an anti-IP1 antibody.

-

Data Analysis: A decrease in the HTRF signal corresponds to an increase in cellular IP1. The IC50 value for the reduction of basal IP1 accumulation is determined.

cAMP Accumulation Assay (for 5-HT7 Receptors):

This assay measures the intracellular concentration of cyclic AMP (cAMP), the second messenger produced upon Gs activation. A decrease in basal cAMP levels in the presence of this compound indicates inverse agonism. HTRF is also a widely used method for cAMP detection.

-

Cell Culture: Cells expressing the 5-HT7 receptor are plated in microplates.

-

Stimulation: Cells are incubated with varying concentrations of this compound.

-

Lysis and Detection: Following cell lysis, cAMP levels are quantified using an HTRF-based competitive immunoassay.

-

Data Analysis: The IC50 value for the reduction of basal cAMP production is calculated.

References

The Synthesis and Biological Evaluation of Tiospirone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of Tiospirone derivatives, a class of compounds with significant potential in the development of atypical antipsychotics. This compound and its analogues have been a subject of interest due to their unique pharmacological profile, characterized by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism, which is a hallmark of atypical antipsychotic activity. This document details synthetic methodologies, presents key biological data in a comparative format, outlines experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia.[1] It exhibits a characteristic binding profile, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, with additional activity at other serotonin and adrenergic receptors.[1] This multi-receptor interaction is believed to contribute to its antipsychotic efficacy with a reduced liability for extrapyramidal side effects (EPS) compared to typical antipsychotics.[2] The core structure of this compound consists of a 1-(1,2-benzisothiazol-3-yl)piperazine moiety linked via a butyl chain to an 8-azaspiro[4.5]decane-7,9-dione group. The exploration of this compound derivatives has been driven by the desire to optimize its therapeutic properties, including enhancing efficacy, improving the side-effect profile, and understanding the structure-activity relationships (SAR) that govern its interactions with key molecular targets.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be conceptually divided into the preparation of three key fragments: the 1-(1,2-benzisothiazol-3-yl)piperazine headgroup, the 8-azaspiro[4.5]decane-7,9-dione tail, and the N-alkyl linker.

Synthesis of the 1-(1,2-benzisothiazol-3-yl)piperazine Moiety

The 1-(1,2-benzisothiazol-3-yl)piperazine core is a crucial pharmacophore for the antipsychotic activity of this class of compounds. Its synthesis typically involves the reaction of 3-chloro-1,2-benzisothiazole with a large excess of anhydrous piperazine.

Experimental Protocol: Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine [3][4]

-

Reaction Setup: A flask is charged with anhydrous piperazine and molten 3-chloro-1,2-benzisothiazole. The reaction is typically performed under an inert atmosphere (e.g., nitrogen).

-

Reaction Conditions: The mixture is heated to a temperature of approximately 125°C for 24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with ice water and basified with a strong base such as sodium hydroxide. The product is then extracted with an organic solvent like methylene chloride or toluene. The organic extracts are washed with water, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield 1-(1,2-benzisothiazol-3-yl)piperazine as a solid.

Synthesis of the 8-azaspiro[4.5]decane-7,9-dione Moiety

The 8-azaspiro[4.5]decane-7,9-dione portion of this compound derivatives contributes to the overall physicochemical properties and can be modified to influence potency and selectivity. A common method for its preparation involves the condensation of 1,1-cyclopentanediacetic acid (or a related cyclic dicarboxylic acid) with urea.

Experimental Protocol: Synthesis of 8-azaspiro[4.5]decane-7,9-dione

-

Reaction Setup: 1,1-Cyclopentanediacetic acid and urea are mixed in a reaction vessel.

-

Reaction Conditions: The mixture is heated with stirring to a temperature range of 150-200°C for a period of 0.5-2 hours.

-

Work-up and Purification: The resulting crude product is recrystallized from ethanol with activated charcoal to afford the purified 8-azaspiro[4.5]decane-7,9-dione as white crystals.

Assembly of this compound Derivatives

The final assembly of this compound derivatives is typically achieved through N-alkylation of the piperazine nitrogen of the 1-(1,2-benzisothiazol-3-yl)piperazine intermediate with a suitable alkylating agent bearing the 8-azaspiro[4.5]decane-7,9-dione moiety.

General Experimental Protocol: N-alkylation

-

Reaction Setup: 1-(1,2-benzisothiazol-3-yl)piperazine is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: A base, such as potassium carbonate or sodium hydride, is added to the solution, followed by the dropwise addition of an N-alkylating agent (e.g., a 4-halobutyl derivative of 8-azaspiro[4.5]decane-7,9-dione).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Biological Evaluation of this compound Derivatives

The biological evaluation of this compound derivatives is centered on their interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia, primarily the dopamine D2 and serotonin 5-HT2A receptors. In vitro and in vivo assays are employed to characterize their pharmacological profile.

In Vitro Receptor Binding and Functional Assays

Receptor binding assays are fundamental in determining the affinity of this compound derivatives for their molecular targets. These assays typically involve the use of radiolabeled ligands that specifically bind to the receptor of interest. The ability of a test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which is an inverse measure of binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Ki (nM) |

| 5-HT2A | 0.06 |

| D2 | 0.5 |

| 5-HT7 | 0.64 |

| 5-HT2C | 9.73 |

| D4 | 13.6 |

| M2 | 180 |

| M4 | 480 |

| M1 | 630 |

| 5-HT6 | 950 |

| M3 | 1290 |

| M5 | 3900 |

Structure-Activity Relationship (SAR) Insights:

-

Hydroxyl substitution on the azaspirodecanedione moiety of this compound has been shown to decrease affinity for the dopamine D2 receptor while having minimal impact on serotonin 5-HT1A and 5-HT2A receptor interactions.

-

An increase in alpha-1 adrenergic receptor affinity appears to be correlated with a reduction in dopamine receptor effects.

-

The N-alkyl substituent on the piperazine ring plays a significant role in determining the D1 versus D2 receptor selectivity in related aporphine derivatives.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with MgCl2 and EDTA, is used.

-

Radioligand: A radiolabeled D2 antagonist, such as [3H]spiperone, is used.

-

Competition Binding: The membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional assays are employed to determine the efficacy of the compounds at their target receptors (i.e., whether they act as agonists, antagonists, or inverse agonists). For D2 receptors, which are Gαi/o-coupled, antagonism is often measured by the ability of the compound to block agonist-induced inhibition of adenylyl cyclase and subsequent cAMP production.

In Vivo Models for Antipsychotic Activity and Side-Effect Profiling

In vivo models are essential for assessing the antipsychotic potential and the propensity of this compound derivatives to induce extrapyramidal side effects.

3.2.1. Amphetamine-Induced Hyperlocomotion Model

This model is widely used to screen for potential antipsychotic activity. Amphetamine, a dopamine-releasing agent, induces an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs are expected to attenuate this hyperlocomotion.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically record movement.

-

Habituation: Animals are habituated to the test environment for a set period before the experiment.

-

Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the amphetamine challenge.

-

Amphetamine Challenge: Amphetamine (e.g., 0.5 mg/kg, i.p.) is administered to induce hyperlocomotion.

-

Data Collection: Locomotor activity is recorded for a defined period (e.g., 90 minutes) after the amphetamine injection.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.

3.2.2. Catalepsy Test

The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects, particularly Parkinsonian-like motor rigidity. Catalepsy is characterized by a failure to correct an externally imposed posture.

Experimental Protocol: Bar Test for Catalepsy in Rats

-

Animals: Male Sprague-Dawley rats are typically used.

-

Apparatus: A horizontal bar is placed at a specific height (e.g., 10 cm) above a surface.

-

Drug Administration: The test compound or a reference drug (e.g., haloperidol) is administered.

-

Catalepsy Assessment: At various time points after drug administration, the rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both paws from the bar (descent latency) is recorded. A maximum cut-off time (e.g., 180 seconds) is typically set.

-

Data Analysis: The mean descent latency is calculated for each treatment group. A significant increase in descent latency compared to the vehicle group suggests a cataleptogenic potential.

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of this compound derivatives are mediated by their modulation of intracellular signaling cascades downstream of their target receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Antagonism of D2 receptors by this compound derivatives blocks this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels and PKA activity.

Caption: Dopamine D2 Receptor Signaling Pathway Modulation by this compound Derivatives.

Preclinical Antipsychotic Drug Discovery Workflow

The discovery and development of novel this compound derivatives as atypical antipsychotics follows a structured preclinical workflow, from initial synthesis to in vivo evaluation.

Caption: Preclinical Discovery and Evaluation Workflow for this compound Derivatives.

Conclusion

The synthesis and biological evaluation of this compound derivatives represent a promising avenue for the discovery of novel atypical antipsychotics. By systematically modifying the core structure and assessing the impact on receptor binding, functional activity, and in vivo pharmacology, researchers can further refine the therapeutic profile of this class of compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for scientists and drug development professionals working to advance the treatment of schizophrenia and other psychotic disorders. The continued exploration of the structure-activity relationships of this compound derivatives holds the potential to yield new drug candidates with improved efficacy and a more favorable side-effect profile.

References

- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

Tiospirone: A Technical Guide to its Putative Oxidative Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone is an atypical antipsychotic agent belonging to the azapirone class of drugs. While its clinical development was halted, the study of its metabolic fate provides valuable insights into the biotransformation of complex neuropsychiatric drugs. This technical guide offers an in-depth exploration of the putative oxidative metabolites of this compound, detailing the analytical methodologies for their identification, quantitative data from human and in vitro studies, and the potential signaling pathways affected by the parent compound and its metabolites.

Metabolic Pathways of this compound

The oxidative metabolism of this compound is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. In vivo and in vitro studies have identified five primary routes of metabolism.[1][2] These pathways are crucial for the clearance of the drug and may contribute to its overall pharmacological and toxicological profile.

The principal oxidative metabolic pathways for this compound are:

-

N-dealkylation: Cleavage of the butyl side chain attached to the piperazinyl nitrogen.[1][2][3]

-

Hydroxylation: Addition of a hydroxyl group at two primary locations:

-

The 6'-position on the spiro ring, alpha to the glutarimidyl carbonyl.

-

The 3'-position on the spiro ring.

-

-

Sulfoxidation: Oxidation of the sulfur atom in the benzisothiazole moiety to form sulfoxides and subsequently sulfones.

-

Lactam Formation: Oxidation of the carbon atom alpha to the piperazinyl nitrogen, resulting in the formation of a lactam-sulfone derivative.

These metabolic transformations are primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Oxidative metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolites

Quantitative data on the excretion of this compound metabolites is essential for understanding the primary clearance routes of the drug. Human studies following a single oral dose of [14C]-labeled this compound have provided valuable information on the urinary excretion of its metabolites.

| Metabolite | Percentage of Administered Dose in Urine (0-24h) |

| Benzisothiazole piperazine sulfone | 5.0% |

| Lactam derivative of benzisothiazole piperazine sulfone | 4.3% |

| Total Identified Metabolites | ~20% |

| Unchanged this compound | Present, but not quantified as a major urinary component |

Table 1: Quantitative analysis of major this compound metabolites in human urine following a single 60-mg oral dose. The identified metabolites accounted for approximately 50% of the total radioactivity in the urine.

Experimental Protocols

The identification and quantification of this compound's oxidative metabolites have been achieved through a combination of in vivo and in vitro studies, employing sophisticated analytical techniques.

In Vivo Human Metabolism Study

-

Study Design: A single 60-mg oral dose of [14C]this compound was administered to human subjects. Urine was collected over a 24-hour period.

-

Sample Preparation:

-

Pooled urine samples were subjected to enzymatic hydrolysis to deconjugate any glucuronide or sulfate metabolites.

-

Metabolites were then isolated and purified from the urine matrix.

-

-

Analytical Methodology:

-

High-Performance Liquid Chromatography (HPLC): Purified metabolites were separated using HPLC. While specific parameters for this compound are not detailed in all publications, a typical reversed-phase HPLC setup for antipsychotic drug metabolites would involve:

-

Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile and/or methanol).

-

Detection: UV detection at a wavelength suitable for the chromophores in this compound and its metabolites, and/or a radiodetector for the [14C]-labeled compounds.

-

-

Mass Spectrometry (MS):

-

Desorption Chemical Ionization Mass Spectrometry (DCI-MS): Purified metabolites were identified using DCI-MS in the positive ion mode with methane as the reagent gas. This technique is particularly useful for providing molecular weight information of the metabolites.

-

-

Structure Confirmation: The structures of the identified metabolites were confirmed by co-elution on HPLC with synthetically prepared authentic standards.

-

In Vitro Rat Liver Microsome Study

-

Study Design: this compound was incubated with phenobarbital-induced rat liver microsomes to simulate hepatic metabolism.

-

Sample Preparation:

-

Metabolites were isolated and purified from the microsomal incubation mixture using HPLC.

-

-

Analytical Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For metabolites where the sulfur was in a reduced form, they were derivatized to their trimethylsilyl (TMS) ethers to increase volatility.

-

Analysis was performed by GC-MS with electron impact (EI) ionization. A general protocol for TMS derivatization involves:

-

Evaporation of the sample to dryness.

-

Methoxyamination to protect keto groups.

-

Silylation with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

-

Desorption Chemical Ionization Mass Spectrometry (DCI-MS): This technique was crucial for characterizing sulfoxide and sulfone analogs, which were found to undergo reductive decomposition on the GC column. DCI-MS with methane as the reagent gas allowed for the successful identification of these oxidized sulfur metabolites.

-

Caption: Workflow for this compound metabolite identification.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with several neurotransmitter receptors. Understanding the downstream signaling cascades of these receptors is crucial for elucidating the mechanism of action of this compound and its potentially active metabolites. This compound acts as a 5-HT1A receptor partial agonist, a 5-HT2A receptor inverse agonist, and a D2 receptor antagonist.

5-HT1A Receptor Signaling

As a partial agonist at the 5-HT1A receptor, this compound would modulate the Gi/o-protein coupled signaling cascade.

Caption: this compound's action on 5-HT1A receptor signaling.

5-HT2A Receptor Signaling

This compound's inverse agonism at the 5-HT2A receptor suggests it would inhibit the constitutive activity of this Gq/11-coupled receptor.

Caption: this compound's action on 5-HT2A receptor signaling.

D2 Receptor Signaling

As an antagonist at the D2 receptor, this compound blocks the effects of dopamine, thereby inhibiting the Gi/o-coupled signaling pathway.

Caption: this compound's action on D2 receptor signaling.

Biological Activity of Metabolites

The pharmacological activity of drug metabolites is a critical consideration in drug development. For this compound, the putative oxidative metabolites have been synthesized and evaluated for their central nervous system therapeutic potential.

Notably, the 6-hydroxythis compound metabolite has been shown to possess a potent antipsychotic profile with a potentially minimal liability for extrapyramidal side effects (EPS). Structure-activity relationship (SAR) analysis indicates that hydroxyl substitution on the azaspirodecanedione part of the molecule reduces affinity for the dopamine D2 receptor while not significantly affecting serotonin 5-HT1A and 5-HT2A receptor interactions. This alteration in receptor binding profile may contribute to a more favorable side-effect profile.

Conclusion

The oxidative metabolism of this compound is a multifaceted process resulting in a range of metabolites. The identification and quantification of these metabolites have been made possible through advanced analytical techniques such as HPLC and various mass spectrometry methods. The major metabolic pathways include N-dealkylation, hydroxylation, sulfoxidation, and lactam formation, with benzisothiazole piperazine sulfone and its lactam derivative being the most prominent urinary metabolites in humans.

Furthermore, the pharmacological activity of this compound is dictated by its interactions with 5-HT1A, 5-HT2A, and D2 receptors. The parent compound's modulation of these receptor signaling pathways, along with the potential biological activity of its metabolites, such as 6-hydroxythis compound, provides a comprehensive picture of its mechanism of action. This in-depth understanding of this compound's metabolic fate and resulting signaling consequences is invaluable for the broader field of neuropsychiatric drug development.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of in vitro metabolites of the antipsychotic drug this compound by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Tiospirone in Rat Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the atypical antipsychotic agent, Tiospirone, specifically within a rat liver microsomal model. This document details the metabolic pathways, outlines established experimental protocols for such studies, and presents a framework for the systematic analysis of the resulting metabolites.

Executive Summary

This compound undergoes metabolic transformation in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. In vitro studies utilizing rat liver microsomes are instrumental in elucidating these metabolic fates, providing critical data for preclinical drug development. The primary metabolic routes identified for this compound in this model system are N-dealkylation, hydroxylation, and sulfoxidation. Understanding these pathways is crucial for predicting potential drug-drug interactions, assessing metabolite-driven pharmacology or toxicology, and establishing a foundation for in vivo pharmacokinetic profiling. This guide synthesizes the available scientific information to provide a detailed protocol and data presentation framework for researchers in the field.

Metabolic Pathways of this compound

In vitro studies with phenobarbital-induced rat liver microsomes have revealed three principal pathways for the metabolism of this compound[1]. These biotransformations lead to the formation of multiple metabolites.

-

N-dealkylation: This process involves the removal of the butyl side chain from the piperazinyl nitrogen.

-

Hydroxylation: Hydroxyl groups are introduced onto the this compound molecule, a common phase I metabolic reaction.

-

Sulfoxide Formation: The sulfur atom within the benzisothiazole moiety is oxidized to form a sulfoxide[1].

These metabolic reactions are catalyzed by CYP450 enzymes present in the liver microsomes. The resulting metabolites can then be isolated and characterized using various analytical techniques.

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of this compound using rat liver microsomes. These protocols are based on established practices for in vitro drug metabolism assays.

Materials and Reagents

-

Test Compound: this compound

-

Microsomes: Pooled male Sprague-Dawley rat liver microsomes (phenobarbital-induced)

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate buffer (pH 7.4)

-

Quenching Solution: Acetonitrile or methanol

-

Analytical Standards: this compound and its synthesized putative metabolites

Incubation Procedure

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, methanol) and diluted to the desired concentrations with the incubation buffer.

-

Reaction Mixture: The incubation mixture is prepared in microcentrifuge tubes and typically contains:

-

Rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

-

This compound (at various concentrations for kinetic studies)

-

Phosphate buffer (to final volume)

-

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: The reaction is terminated by adding a cold quenching solution (e.g., 2 volumes of acetonitrile) to precipitate the proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Analytical Methods

The identification and quantification of this compound and its metabolites are performed using a combination of chromatographic and mass spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of the parent drug from its metabolites. A reverse-phase C18 column is typically employed with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS), this is the primary tool for structural elucidation and quantification. Different ionization techniques can be used:

-

Electron Impact Mass Spectrometry (GC/EIMS): Can be used for the analysis of trimethylsilyl (TMS) derivatives of the metabolites, particularly for non-polar compounds[1].

-

Desorption Chemical Ionization/Mass Spectrometry (DCI/MS): Useful for distinguishing sulfoxide and sulfone analogs from the parent sulfide[1].

-

Electrospray Ionization (ESI): Commonly used in modern LC-MS/MS systems for its soft ionization, which keeps the molecular ion intact.

-

Data Presentation

The quantitative data from in vitro metabolism studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Metabolite Profile

The relative abundance of each metabolite can be determined by analyzing the peak areas from the chromatograms.

| Metabolite | Retention Time (min) | Proposed Structure | Relative Abundance (%) |

| This compound | 12.5 | Parent Drug | 45 |

| Metabolite 1 | 8.2 | N-dealkylated this compound | 25 |

| Metabolite 2 | 9.5 | Hydroxylated this compound | 18 |

| Metabolite 3 | 10.8 | This compound Sulfoxide | 12 |

| Note: The data presented in this table is illustrative and serves as a template. Actual values would be determined experimentally. |

Enzyme Kinetics

For a more in-depth understanding of the metabolic pathways, enzyme kinetic parameters (Km and Vmax) should be determined for the formation of each major metabolite. This involves incubating a range of this compound concentrations and measuring the initial rate of metabolite formation.

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| N-dealkylated this compound | 15.2 | 120.5 |

| Hydroxylated this compound | 22.8 | 85.3 |

| This compound Sulfoxide | 35.1 | 55.7 |

| Note: The data presented in this table is illustrative and serves as a template. Actual values would be determined experimentally. |

Conclusion

The in vitro metabolism of this compound in rat liver microsomes provides valuable insights into its biotransformation. The identification of N-dealkylation, hydroxylation, and sulfoxidation as the major metabolic pathways is a critical step in the preclinical development of this drug. The detailed experimental protocols and data presentation frameworks provided in this guide offer a robust approach for researchers to conduct and report their findings in a standardized and comprehensive manner. Further studies can build upon this foundation to investigate the specific CYP450 isoforms involved and to explore potential species differences in metabolism.

References

Human Metabolism of Tiospirone Following Oral Administration: A Technical Overview

This technical guide provides a comprehensive analysis of the metabolic fate of the atypical antipsychotic agent Tiospirone in humans after oral administration. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. The guide details the biotransformation pathways, urinary excretion profiles of metabolites, and the experimental methodologies employed in their identification and quantification.

Quantitative Analysis of this compound Metabolism

The metabolism of this compound was investigated in human subjects following a single oral dose. The quantitative data on the urinary excretion of this compound and its identified metabolites are summarized below.

Table 1: Urinary Excretion of this compound and its Metabolites after a Single 60-mg Oral Dose of [14C]this compound

| Compound | Percentage of Administered Dose in 0-24h Pooled Urine |

| Total Radioactivity | 39% |

| Identified Metabolites (Total) | ~20% |

| Benzisothiazole piperazine sulfone | 5.0% |

| Lactam derivative of Benzisothiazole piperazine sulfone | 4.3% |

| Unchanged this compound and other metabolites | Balance of the identified portion |

| Uncharacterized Radioactive Components | ~19% |

Note: The identified metabolites accounted for 50% of the total radioactivity found in the urine.[1]

Biotransformation Pathways of this compound

Following oral administration, this compound undergoes extensive metabolism through several key biotransformation pathways.[1] Five primary routes of metabolism have been identified, leading to the formation of various metabolites.[1] In addition to unchanged this compound, five metabolites were definitively identified, with another partially characterized.[1] The major metabolic transformations are illustrated in the diagram below.

The primary metabolic routes identified are:

-

N-dealkylation: Removal of the butyl side chain attached to the piperazinyl nitrogen.[1]

-

Hydroxylation: Addition of a hydroxyl group at two different locations on the spiro ring: the 6'-position alpha to the glutarimidyl carbonyl and the 3'-position.

-

Sulfur Oxidation: Oxidation of the sulfur atom in the benzisothiazole moiety, leading to the formation of sulfones.

-

Oxidation alpha to the piperazinyl nitrogen: This oxidation results in the formation of a lactam-sulfone derivative.

Experimental Protocols

The characterization of this compound metabolism in humans involved a clinical study with subsequent laboratory analysis of collected samples. The key methodologies are detailed below.

3.1. Clinical Study Design and Sample Collection

-

Subjects: The study was conducted on eight male subjects.

-

Dosing: A single oral dose of 60 mg of [14C]this compound was administered to each subject.

-

Sample Collection: Urine was collected from the subjects over a 24-hour period and pooled for analysis. This pooled urine sample represented 39% of the administered radioactive dose.

3.2. Metabolite Isolation and Purification

-

Technique: High-Performance Liquid Chromatography (HPLC) was employed to isolate and purify the metabolites from the pooled urine to homogeneity.

3.3. Metabolite Identification and Structural Elucidation

-

Primary Technique: Desorption Chemical Ionization Mass Spectrometry (DCI/MS) was used for the identification of the purified metabolites. The analysis was conducted in the positive ion mode with methane as the reagent gas.

-

Confirmation: The structures of the identified metabolites were confirmed by co-elution with synthetic standards in several HPLC systems.

The overall experimental workflow is depicted in the following diagram.

Summary and Conclusion

The oral administration of this compound in humans leads to extensive metabolism, with only a fraction of the drug excreted unchanged in the urine. The primary routes of biotransformation include N-dealkylation, hydroxylation, and oxidation of the sulfur and piperazinyl moieties. The major urinary metabolites identified are benzisothiazole piperazine sulfone and its lactam derivative, which together account for a significant portion of the excreted dose. The experimental approach combined radiolabeling with robust analytical techniques like HPLC and mass spectrometry to successfully elucidate the metabolic fate of this compound. This detailed understanding of the metabolic pathways is crucial for the further clinical development and safety assessment of this compound and related compounds.

References

The Developmental Saga of Tiospirone: An Atypical Antipsychotic's Journey for Schizophrenia Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone (BMY-13,859) emerged in the late 1980s as a promising atypical antipsychotic candidate for the management of schizophrenia.[1] As a member of the azapirone chemical class, it represented a novel approach to treating a complex neuropsychiatric disorder, offering the potential for improved tolerability compared to the first-generation antipsychotics of the time. This technical guide provides a comprehensive overview of the developmental history of this compound, detailing its pharmacological profile, preclinical evidence, and the outcomes of its clinical evaluation in patients with schizophrenia. The development of this compound was ultimately discontinued, and it was never commercially marketed.[1] This document aims to consolidate the available scientific and clinical data to provide a thorough understanding of this investigational compound for research and drug development professionals.

Pharmacological Profile

This compound exhibits a complex and multi-target receptor binding profile, a characteristic feature of atypical antipsychotics. Its mechanism of action is primarily attributed to its interactions with dopamine and serotonin receptor systems, which are key players in the pathophysiology of schizophrenia.

Receptor Binding Affinity

Experimental data from radioligand binding assays have elucidated the affinity of this compound for a range of neurotransmitter receptors. The inhibition constants (Ki) quantify the concentration of the drug required to occupy 50% of the receptors, with lower values indicating a higher affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin Receptors | |

| 5-HT1A | Partial Agonist |

| 5-HT2A | 0.06[1] |

| 5-HT2C | 9.73[1] |

| 5-HT6 | 950 |

| 5-HT7 | 0.64 |

| Dopamine Receptors | |

| D2 | 0.5 |

| D4 | 13.6 |

| Adrenergic Receptors | |

| α1 | Antagonist |

| Muscarinic Receptors | |

| M1 | 630 |

| M2 | 180 |

| M3 | 1290 |

| M4 | 480 |

| M5 | 3900 |

Table 1: Receptor Binding Profile of this compound.

Pharmacodynamics

This compound's pharmacodynamic profile is characterized by:

-

Dopamine D2 Receptor Antagonism: Like typical antipsychotics, this compound blocks D2 receptors, which is believed to be crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.

-

Serotonin 5-HT2A Receptor Antagonism: A high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to contribute to a lower risk of extrapyramidal side effects (EPS) and may also play a role in improving negative and cognitive symptoms.

-

Serotonin 5-HT1A Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT1A autoreceptors, a mechanism shared by some other atypical antipsychotics. This action is hypothesized to enhance dopamine release in the prefrontal cortex, potentially improving cognitive and negative symptoms.

-

Other Receptor Interactions: this compound also demonstrates antagonism at 5-HT2C, 5-HT7, D4, and α1-adrenergic receptors, which may contribute to its overall therapeutic and side-effect profile. Its low affinity for muscarinic receptors suggested a reduced likelihood of anticholinergic side effects.

Signaling Pathways

The therapeutic effects of this compound are mediated by its modulation of complex intracellular signaling cascades downstream of dopamine and serotonin receptors.

References

Methodological & Application

Tiospirone Experimental Protocols for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiospirone is an atypical antipsychotic agent with a complex pharmacological profile, acting as a partial agonist at 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1] Investigated for the treatment of schizophrenia, it showed clinical effectiveness comparable to typical antipsychotics but with a reduced risk of extrapyramidal side effects.[1] Although its development was halted, its multi-target receptor engagement makes it a valuable tool for preclinical research in neuropsychopharmacology.[1] These application notes provide detailed protocols for in vivo behavioral studies in rats to investigate the antipsychotic and rewarding or aversive properties of this compound, along with its receptor binding profile and signaling pathways.

Data Presentation

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

| Receptor | Ki (nM) |

| 5-HT2A | 0.06 |

| 5-HT2C | 9.73 |

| 5-HT7 | 0.64 |

| Dopamine D2 | 0.5 |

| Dopamine D4 | 13.6 |

| 5-HT1A | Partial Agonist |

| α1-Adrenergic | Antagonist |

| 5-HT6 | 950 |

| Muscarinic M1 | 630 |

| Muscarinic M2 | 180 |

| Muscarinic M3 | 1290 |

| Muscarinic M4 | 480 |

| Muscarinic M5 | 3900 |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and Wikipedia.[1][2]

Pharmacokinetic Parameters

| Species | Parameter | Value | Route of Administration |

| Human | Elimination Half-Life | 1.4 hours | Not Specified |

Data sourced from Wikipedia.

Experimental Protocols

Conditioned Place Preference (CPP) Assay

This protocol is designed to assess the rewarding or aversive properties of this compound in adult male Sprague-Dawley rats.

a. Materials

-

This compound hydrochloride

-

Vehicle: Sterile saline (0.9% NaCl) with a minimal amount of DMSO to aid dissolution.

-

Cocaine hydrochloride (for positive control)

-

Three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.

-

Animal scale

-

Syringes and needles (25-27 gauge)

b. Dosing Solution Preparation

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Dissolve this compound in a minimal volume of DMSO.

-

Bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle-induced effects.

-

Prepare fresh on each day of use.

c. Experimental Procedure

The CPP procedure consists of three phases:

Phase 1: Pre-Conditioning (Habituation) (Day 1)

-

Handle the rats for 5 minutes daily for 3 days prior to the start of the experiment to acclimate them to the researcher.

-

On Day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all compartments for 15 minutes.

-

Record the time spent in each compartment using an automated tracking system or by manual observation.

-